molecular formula C6H8ClN3 B7968723 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-

Cat. No.: B7968723
M. Wt: 157.60 g/mol
InChI Key: FPWSSWBNRFUQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with cyclopropylamine, followed by reduction and cyclization steps. Industrial production methods often employ multi-step synthesis routes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The molecular pathways involved often include signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-cyclopropyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWSSWBNRFUQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.